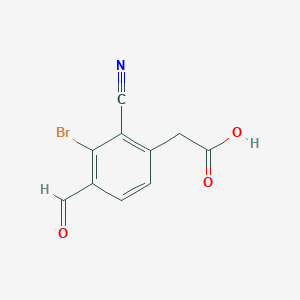

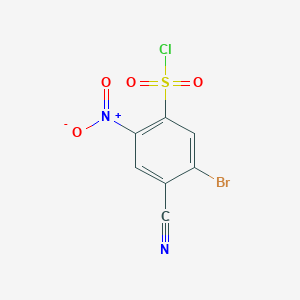

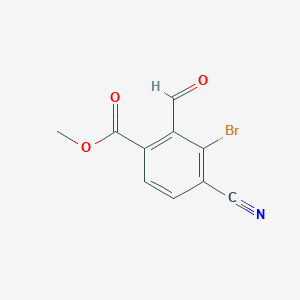

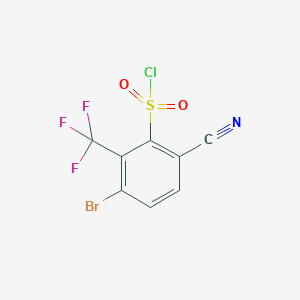

![molecular formula C10H14ClFN6 B1414257 1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride CAS No. 2173116-56-6](/img/structure/B1414257.png)

1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride

説明

“1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride” is a chemical compound used for pharmaceutical testing . It is available for purchase as a high-quality reference standard .

Synthesis Analysis

The synthesis of similar compounds involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provides the desired products with moderate to good yields . The strategy involves a sequential opening/closing cascade reaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .科学的研究の応用

Antagonist Activity in Neurological Research

A study by Watanabe et al. (1992) revealed that derivatives of 1,2,4-triazolo[4,3-a]pyrimidin-3(2H)-one, including those with a piperidine group, exhibit potent 5-HT2 antagonist activity. This property makes them significant for neurological research, particularly in the study of serotonin receptors and related neurological processes (Watanabe et al., 1992).

Application in Cancer Research

A 2007 study by Zhang et al. explored the use of [1,2,4]triazolo[1,5-a]pyrimidines as anticancer agents. The research focused on their unique mechanism of inhibiting tubulin polymerization, distinct from the mechanisms of other cancer drugs like paclitaxel. This research highlights the potential of 1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride in developing new cancer treatments (Zhang et al., 2007).

Use in Antimicrobial and Antitumor Synthesis

Riyadh (2011) conducted a study on the synthesis of N-arylpyrazole-containing enaminones leading to the creation of substituted pyridine derivatives. These compounds, including the [1,2,4]triazolo[4,3-c]pyrimidines, showed antitumor and antimicrobial activities, indicating their potential use in developing treatments for various diseases (Riyadh, 2011).

Development of Herbicides

A 2003 study by Moran utilized N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, closely related to the compound , for their herbicidal activity. This research indicates potential agricultural applications of similar compounds in controlling unwanted vegetation (Moran, 2003).

Synthesis of Novel Compounds with Diverse Applications

A study by Tang et al. (2014) on the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines demonstrated the potential for creating a variety of derivatives with different functionalities. This research is vital for developing new compounds with diverse applications, including pharmaceuticals and agrochemicals (Tang et al., 2014).

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt the cell cycle, preventing cancer cells from proliferating .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity . This results in the disruption of the cell cycle, particularly at the G1/S and G2/M transition points .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all cells . CDK2 is crucial for the transition from the G1 phase to the S phase and from the G2 phase to the M phase . By inhibiting CDK2, the compound prevents these transitions, effectively halting the cell cycle .

Result of Action

The result of the compound’s action is the significant inhibition of cell growth . Specifically, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells , leading to cell death and a reduction in tumor size .

特性

IUPAC Name |

1-(8-fluoro-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN6.ClH/c11-8-5-13-10(17-6-14-15-9(8)17)16-3-1-7(12)2-4-16;/h5-7H,1-4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGZFNAUSJQGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=C(C3=NN=CN32)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。